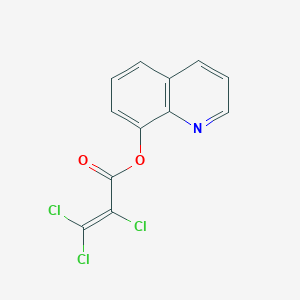
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C₁₂H₆Cl₃NO₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline moiety attached to a trichloropropenoate group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate typically involves the esterification of quinolin-8-ol with 2,3,3-trichloropropenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trichloropropenoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinolin-8-yl 2,3,3-trichloropropanoate.
Reduction: Formation of quinolin-8-yl 2,3-dichloroprop-2-enoate.
Substitution: Formation of quinolin-8-yl 2,3,3-trichloroprop-2-enamine.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the trichloropropenoate group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activities. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinolin-8-yl 2,3-dichloroprop-2-enoate
- Quinolin-8-yl 2,3,3-tribromoprop-2-enoate
- Quinolin-8-yl 2,3,3-trifluoroprop-2-enoate
Uniqueness
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is unique due to the presence of three chlorine atoms in the propenoate group, which enhances its reactivity and potential biological activities. The specific arrangement of these chlorine atoms allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
654646-35-2 |
|---|---|
Molekularformel |
C12H6Cl3NO2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
quinolin-8-yl 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C12H6Cl3NO2/c13-9(11(14)15)12(17)18-8-5-1-3-7-4-2-6-16-10(7)8/h1-6H |
InChI-Schlüssel |
AVKBSDQYTGKGOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(=O)C(=C(Cl)Cl)Cl)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)

![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
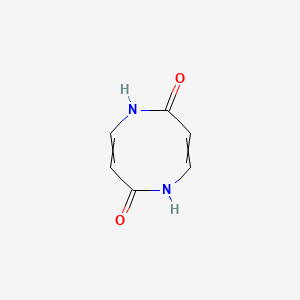

![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
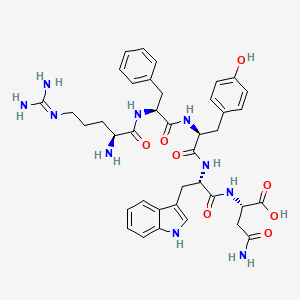

![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
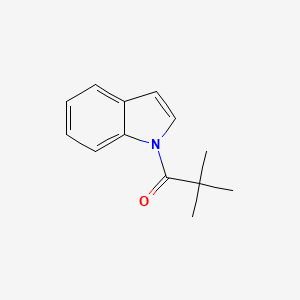

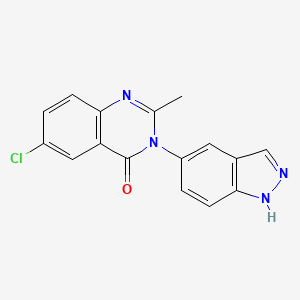
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)
![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
